molecular formula C22H20N4O2 B5563245 6-{[2-(5-methylisoxazol-3-yl)pyrrolidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine

6-{[2-(5-methylisoxazol-3-yl)pyrrolidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine

Cat. No. B5563245
M. Wt: 372.4 g/mol
InChI Key: OVKSPXZUWFFCRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a pyrrolidine ring, a phenyl group, an imidazole ring, and a pyridine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The phenyl, imidazole, and pyridine rings are aromatic compounds that contribute to the compound’s stability and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the spatial orientation of its substituents and the stereochemistry of its carbons . The pyrrolidine ring’s non-planarity, a phenomenon called “pseudorotation”, contributes to the three-dimensional coverage of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For instance, the presence of the pyrrolidine ring could enhance the compound’s solubility in water .

Scientific Research Applications

Synthesis of Pyridine and Fused Pyridine Derivatives

Research has explored the synthesis of various pyridine and fused pyridine derivatives, which are critical for developing pharmacologically active compounds and materials with unique properties. For example, the synthesis of a new series of pyridine and fused pyridine derivatives has been achieved through reactions involving pyridinecarbonitrile compounds, leading to isoquinoline, pyrido-pyrimidine, and other pyridine derivatives with potential applications in drug discovery and material science (Al-Issa, 2012).

Catalytic Studies and Ligand Synthesis

Ruthenium "pincer" complexes derived from bis carbene ligands have shown catalytic activity in transfer hydrogenation of carbonyl compounds. These complexes, synthesized from 2,6-bis(arylimidazolium)pyridine, underscore the role of pyridine derivatives in catalysis, which could extend to the chemical compound , indicating its potential in catalytic processes (Danopoulos et al., 2002).

Material Science and Polymer Synthesis

In material science, pyridine-containing aromatic dianhydride monomers have been synthesized for the preparation of new polyimides, showing good thermal stability, mechanical properties, and low dielectric constants. These findings suggest that similar compounds, including "6-{[2-(5-methylisoxazol-3-yl)pyrrolidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine," could have applications in the development of advanced polymers and materials with desirable properties (Wang et al., 2006).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the presence of a pyrrolidine ring, which is found in many biologically active compounds , this compound could have potential medicinal applications.

properties

IUPAC Name

[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-(2-phenylimidazo[1,2-a]pyridin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-15-12-18(24-28-15)20-8-5-11-26(20)22(27)17-9-10-21-23-19(14-25(21)13-17)16-6-3-2-4-7-16/h2-4,6-7,9-10,12-14,20H,5,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKSPXZUWFFCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2CCCN2C(=O)C3=CN4C=C(N=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{[2-(5-Methylisoxazol-3-yl)pyrrolidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.